molecular formula C23H21N5O4 B2559096 ethyl 2-(2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate CAS No. 895010-74-9

ethyl 2-(2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate

Cat. No.: B2559096
CAS No.: 895010-74-9
M. Wt: 431.452
InChI Key: BOZBRWMDCVUYPY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is notable for its relevance in medicinal chemistry, particularly in the development of therapeutic agents.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of ethyl 2-(2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate typically involves a multi-step process. The core pyrazolo[3,4-d]pyrimidine structure is usually constructed through cyclization reactions involving appropriate precursors.

  • Step 1: Synthesis of the pyrazole ring from a hydrazine derivative and a β-keto ester.

  • Step 2: Cyclization to form the pyrazolo[3,4-d]pyrimidine core.

  • Step 3: Coupling the core structure with o-tolylamine under suitable conditions.

  • Step 4: Introduction of the benzoate ester group via acylation reactions.

Industrial production methods: In an industrial setting, the production methods are scaled up using batch reactors or continuous flow processes. Optimizing reaction conditions such as temperature, solvent choice, and catalyst use ensures higher yields and purity.

Chemical Reactions Analysis

Types of reactions:

  • Oxidation: The compound can undergo oxidation, particularly at the tolyl group, forming corresponding carboxylic acids or aldehydes.

  • Reduction: Reduction reactions can occur at the oxo group, converting it into hydroxyl derivatives.

  • Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common reagents and conditions:

  • Oxidation: Using oxidizing agents such as KMnO₄ or H₂O₂ under acidic conditions.

  • Reduction: Employing reducing agents like NaBH₄ or LiAlH₄.

  • Substitution: Utilizing halogenating agents (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major products formed:

  • Oxidation of the tolyl group can yield carboxylic acids.

  • Reduction of the oxo group results in hydroxyl compounds.

  • Substitution reactions lead to various halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 2-(2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is significant in multiple research domains:

  • Chemistry: Used as a precursor for synthesizing more complex molecules.

  • Biology: Studies often focus on its interactions with biological macromolecules and its potential as a probe in biochemical assays.

  • Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific enzymes or receptors implicated in diseases.

  • Industry: Utilized in material sciences for developing novel polymers and advanced materials.

Mechanism of Action

Mechanism by which it exerts its effects: The compound interacts with specific molecular targets, often inhibiting or modulating their activity. For example, it might inhibit certain kinases or enzymes critical to disease pathways.

Molecular targets and pathways involved: These include various proteins and receptors involved in signal transduction, cell cycle regulation, and metabolic pathways. The pyrazolo[3,4-d]pyrimidine core is known for its kinase inhibition potential, affecting pathways related to cancer and inflammatory diseases.

Comparison with Similar Compounds

  • Similar compounds: Other pyrazolo[3,4-d]pyrimidine derivatives.

  • Uniqueness: What sets ethyl 2-(2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate apart is its specific substitution pattern which imparts unique biological activities and properties.

Similar compounds include:

  • Ethyl 2-(2-(4-oxo-1-(phenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate

  • Ethyl 2-(2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate

Properties

IUPAC Name

ethyl 2-[[2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4/c1-3-32-23(31)16-9-5-6-10-18(16)26-20(29)13-27-14-24-21-17(22(27)30)12-25-28(21)19-11-7-4-8-15(19)2/h4-12,14H,3,13H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZBRWMDCVUYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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